TrxR-IN-5
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Overview
Description
TrxR-IN-5 is a potent inhibitor of thioredoxin reductase, an enzyme that plays a crucial role in maintaining cellular redox balance. Thioredoxin reductase is involved in reducing thioredoxin, which in turn reduces other proteins by cysteine thiol-disulfide exchange. This compound has shown significant potential in increasing reactive oxygen species levels, leading to antiproliferative effects, making it a promising candidate for anticancer and anti-metastasis therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TrxR-IN-5 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
TrxR-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: As an inhibitor of thioredoxin reductase, this compound itself is involved in redox reactions, particularly in increasing reactive oxygen species levels.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may result in reduced forms of the compound.
Scientific Research Applications
TrxR-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study redox reactions and the role of thioredoxin reductase in various chemical processes.
Biology: Investigated for its effects on cellular redox balance and its potential to induce oxidative stress in cells.
Industry: Potential applications in the development of new therapeutic agents and as a research tool in drug discovery.
Mechanism of Action
TrxR-IN-5 exerts its effects by inhibiting thioredoxin reductase, an enzyme that reduces thioredoxin using nicotinamide adenine dinucleotide phosphate as a cofactor. By inhibiting thioredoxin reductase, this compound disrupts the redox balance within cells, leading to an increase in reactive oxygen species levels. This oxidative stress can induce apoptosis and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to TrxR-IN-5 in their ability to inhibit thioredoxin reductase. These include:
- Cynaropicrin
- Securinine
- Vitagulantin A
- Gambogenic Acid
- Sanguinarine
- Jolkinolide B
- Gelenaline
Uniqueness
This compound stands out due to its potent inhibitory activity with an IC50 of 0.16 micromolar, making it one of the most effective inhibitors of thioredoxin reductase. Its ability to significantly increase reactive oxygen species levels and induce antiproliferative effects highlights its potential as a powerful anticancer agent .
Properties
Molecular Formula |
C26H22O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(6E)-6-[[4-[4-[(Z)-(2-oxocyclohex-3-en-1-ylidene)methyl]phenoxy]phenyl]methylidene]cyclohex-2-en-1-one |
InChI |
InChI=1S/C26H22O3/c27-25-7-3-1-5-21(25)17-19-9-13-23(14-10-19)29-24-15-11-20(12-16-24)18-22-6-2-4-8-26(22)28/h3-4,7-18H,1-2,5-6H2/b21-17-,22-18+ |
InChI Key |
BIAIWJANZKBISX-QGFZOGOGSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)OC3=CC=C(C=C3)/C=C\4/CCC=CC4=O)/C(=O)C=C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=C4CCC=CC4=O)C(=O)C=C1 |
Origin of Product |
United States |
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